Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate
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Overview
Description
Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by its unique benzoxazine core, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . Another method involves the Buchwald-Hartwig cross-coupling reaction between substituted bromobenzenes and various 1,4-benzoxazines . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzoxazine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate hypoxia-induced genes in cancer cells, thereby inhibiting tumor growth . The compound’s benzoxazine core allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: Known for its use as a bleach activator.
2-(2-Ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(5-methyl-2-furanyl)methyl-N-(3-pyridinylmethyl)acetamide: Exhibits pharmacological activity.
2-(3-Nitrophenyl)-3,1-benzoxazin-4-one: Used in various chemical syntheses.
Uniqueness
Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized materials and in biomedical research.
Properties
CAS No. |
61126-81-6 |
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Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
ethyl 2-[4-(4-oxo-2H-1,3-benzoxazin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C18H17NO4/c1-2-22-17(20)11-13-7-9-14(10-8-13)19-12-23-16-6-4-3-5-15(16)18(19)21/h3-10H,2,11-12H2,1H3 |
InChI Key |
QYRPBJXSDRUNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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